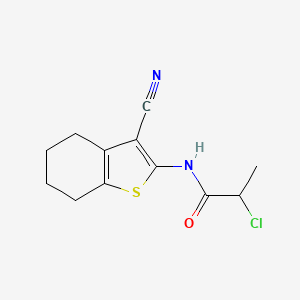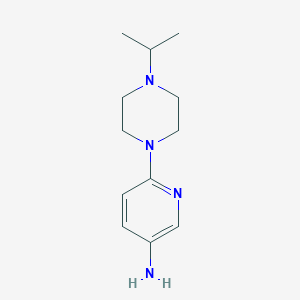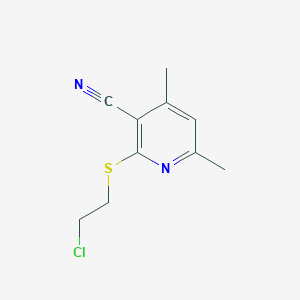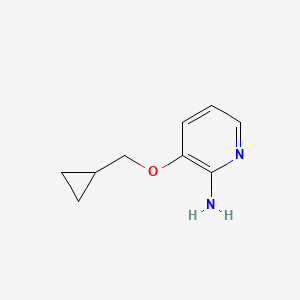![molecular formula C14H16N2O2 B1386411 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione CAS No. 1218645-93-2](/img/structure/B1386411.png)
3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione
Vue d'ensemble
Description
It has a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol. This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a phenylpyrrolidine-2,5-dione structure.
Méthodes De Préparation
The synthesis of 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione involves several steps. One common method includes the reaction of cyclopropylmethylamine with a suitable pyrrolidine-2,5-dione precursor under controlled conditions. The reaction typically requires the use of a solvent such as methanol or ethanol and may involve heating to facilitate the reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amino group or the phenyl ring is replaced by other functional groups.
Applications De Recherche Scientifique
3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to mediate phosphorylation of the regulatory subunit of phosphatidylinositol 3-kinase, leading to the reorganization of the actin cytoskeleton and activation of focal adhesion kinase . This results in various downstream effects, including the induction of nitric oxide production by endothelial cells .
Comparaison Avec Des Composés Similaires
3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione can be compared with other similar compounds such as:
3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione: This compound has a similar structure but with a methyl group on the phenyl ring, which may alter its chemical and biological properties.
N-(Cyclopropylmethyl)-4-(methyloxy)-3-({5-[3-(3-pyridinyl)phenyl]-1,3-oxazol-2-yl}amino)benzenesulfonamide: This compound shares the cyclopropylmethyl group but has a different core structure, leading to distinct pharmacological activities.
Propriétés
IUPAC Name |
3-(cyclopropylmethylamino)-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-8-12(15-9-10-6-7-10)14(18)16(13)11-4-2-1-3-5-11/h1-5,10,12,15H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBWHDRBHANGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386336.png)

![N-[(tert-butylamino)carbonyl]-3-methylvaline](/img/structure/B1386341.png)


![Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1386344.png)
![1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1386345.png)



